molecular formula C11H8N2O B081530 2-Amino-5-phenyl-3-furonitrile CAS No. 14742-32-6

2-Amino-5-phenyl-3-furonitrile

Cat. No. B081530
Key on ui cas rn: 14742-32-6
M. Wt: 184.19 g/mol
InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
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Patent
US07776867B2

Procedure details

A stirred solution of 2-amino-3-cyano-5-phenylfuran (9.18 g, 49.8 mmol) in formamide was heated to 180° C. After 3 hours, the solution was cooled to room temperature, poured into water (250 mL), and the resulting mixture filtered to afford 4-amino-6-phenylfuro-[2,3-d]pyrimidine (11.0 g, crude) as a brown solid. The solid was dissolved in acetic acid (150 mL) and bromine (6 mL, 18.7 g, 117 mmol) was added. The reaction mixture was then heated to 100° C. for 2 hours, cooled, and poured into sodium thiosulfate solution (250 mL, 0.5 N aq). 4-Amino-5-bromo-6-phenylfuro-[2,3-d]pyrimidine was then filtered off as a yellow solid (13.25 g, crude). A portion of this aminopyrimidine (4.48 g, crude, up to 15.4 mmol) was then dissolved in MeCN. Di-tert-butyl dicarbonate (7.00 g, 32.1 mmol) was added, followed by 4-(N,N)-dimethylaminopyridine (2.00 g, 16.4 mmol). The resulting solution was allowed to stir at room temperature for 3 days, and then concentrated in vacuo to a brown oil. Flash column chromatography (SiO2, EtOAc:hexane 1:6) afforded 4-di-tert-butyloxycarbonylamino-5-bromo-6-phenylfuro-[2,3-d]pyrimidine (2.39 g, 4.34 mmol) as an off-white powder.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:3][C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][C:6]=1[C:7]#[N:8].O.[CH:16]([NH2:18])=O>>[NH2:8][C:7]1[C:6]2[CH:5]=[C:4]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:3][C:2]=2[N:1]=[CH:16][N:18]=1

Inputs

Step One
Name
Quantity
9.18 g
Type
reactant
Smiles
NC=1OC(=CC1C#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C2=C(N=CN1)OC(=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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